molecular formula C18H19ClN2O3S2 B4563779 N-(3-chlorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(3-chlorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No.: B4563779
M. Wt: 410.9 g/mol
InChI Key: CYUIRNYQGFPNBI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O3S2 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0525625 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Research on related benzenesulfonamide compounds has led to the development of novel N-acylbenzenesulfonamides, showing anticancer activity against various human cancer cell lines. These studies provide insights into the synthesis methods and molecular structures of these compounds, highlighting their significance in developing new anticancer agents (Żołnowska, Sławiński, Belka, et al., 2015).

Anticancer Activity

  • Another study focused on the synthesis and evaluation of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives for their in vitro anticancer activity. This research highlights the potential of benzenesulfonamide derivatives in cancer treatment, with certain compounds showing significant antiproliferative activity across a full NCI-60 cell line panel (Brożewicz & Sławiński, 2012).

Antibacterial Activity

  • The development of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives has been explored, with some compounds demonstrating promising activity against a range of anaerobic Gram-positive bacteria strains. This work illustrates the potential of these compounds in addressing the need for new antibacterial agents (Sławiński, Żołnowska, Pirska, et al., 2013).

Enzyme Inhibition and Antioxidant Potential

  • Research into sulfonamide hybrid Schiff bases of anthranilic acid has shown that these compounds possess significant enzyme inhibition potential against AChE and BChE enzymes, alongside notable antioxidant properties. This indicates their potential therapeutic applications in neurodegenerative diseases (Kausar, Muratza, Raza, et al., 2019).

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S2/c1-25-17-8-7-15(12-16(17)18(22)21-9-2-3-10-21)26(23,24)20-14-6-4-5-13(19)11-14/h4-8,11-12,20H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUIRNYQGFPNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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